1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOFTPYCLQIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves several steps:
Formation of Benzo[d]imidazole Core: : Typically involves the cyclization of o-phenylenediamine with formic acid or a derivative.
Introduction of Methoxyethyl Group: : Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions.
Methylation: : Methylation of the secondary amine using methyl iodide or dimethyl sulfate.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow chemistry to optimize the reaction conditions and yield. High-purity reagents, stringent temperature controls, and efficient separation techniques are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate can undergo various chemical reactions:
Oxidation: : Oxidation using agents like hydrogen peroxide or potassium permanganate can convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.
Reduction: : Catalytic hydrogenation can reduce the imidazole ring to form a saturated derivative.
Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substituting agents: Bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The products vary depending on the reagents and conditions:
Aldehydes and carboxylic acids from oxidation.
Saturated derivatives from reduction.
Halogenated, nitrated, or sulfonated compounds from substitution reactions.
Scientific Research Applications
The applications of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate are varied across scientific disciplines, including its use as a building block in synthesizing complex molecules, its study for interactions with biological macromolecules, its potential as a drug development candidate, and its utilization in developing new materials and as a catalyst in certain chemical reactions.
Scientific Research Applications
- Chemistry this compound serves as a building block for synthesizing complex molecules.
- Biology It is studied for its interactions with biological macromolecules.
- Medicine Due to its structural resemblance to pharmacologically active benzoimidazoles, it is a potential candidate for drug development.
- Industry It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Synthesis and Reactions
The synthesis of this compound involves:
- The cyclization of o-phenylenediamine with formic acid or a derivative to form the benzo[d]imidazole core.
- Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
- Methylation of the secondary amine using methyl iodide or dimethyl sulfate.
This compound can undergo various chemical reactions, including:
- Oxidation: Using agents like hydrogen peroxide or potassium permanganate to convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.
- Reduction: Catalytic hydrogenation to reduce the imidazole ring and form a saturated derivative.
- Substitution: Halogenation, nitration, and sulfonation reactions on the aromatic ring under appropriate conditions.
The products formed depend on the reagents and conditions used, yielding aldehydes and carboxylic acids from oxidation, saturated derivatives from reduction, and halogenated, nitrated, or sulfonated compounds from substitution reactions.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate involves its binding to specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups contribute to its affinity and specificity for these targets, potentially modulating biological pathways and eliciting desired effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 2-methoxyethyl group distinguishes it from halogenated (e.g., 12f ) or aromatic (e.g., benzyl ) substitutions.
- Molecular Weight: The oxalate salt increases molecular weight compared to non-salt analogs (e.g., 1-(1H-benzo[d]imidazol-2-yl)-N-methylmethanamine ).
Comparison with Analogous Syntheses:
- Halogenated Derivatives : Compounds like 12f (3-chlorobenzyl-substituted) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, yielding ketones in high yields (98%) .
- Methylthio Derivatives : 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole is synthesized via alkylation with methyl iodide, requiring potassium carbonate as a base .
- Urea Derivatives: Benzimidazole ureas (e.g., 3a ) are formed via reaction with isocyanates, followed by recrystallization from ethanol.
Physicochemical Properties
Spectral Data Comparisons:
- IR Spectroscopy : The target compound’s oxalate salt would exhibit characteristic C=O stretches (~1700 cm⁻¹), similar to ketone derivatives (1683–1688 cm⁻¹ ). The methoxyethyl group may show C-O-C stretches near 1100 cm⁻¹.
- LC-MS : The free base likely has an [M+H]+ peak ~247.3 (C₁₂H₁₇N₃O), while oxalate salt adducts may appear at higher m/z values. Comparatively, halogenated derivatives (e.g., 12f) show [M+H]+ at 285 .
Biological Activity
The compound 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is a benzoimidazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of benzoimidazole derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from simpler benzoimidazole precursors. The general synthetic route involves:
- Formation of the benzoimidazole core : This is achieved through cyclization reactions involving ortho-phenylenediamines and appropriate carbonyl compounds.
- Substitution with methoxyethyl groups : The introduction of the 2-methoxyethyl group is often performed via nucleophilic substitution.
- Formation of the oxalate salt : The final step usually involves reacting the amine with oxalic acid to form the oxalate salt.
The biological activity of benzoimidazole derivatives, including our compound, is often linked to their ability to interact with various biological targets. These compounds have shown potential in:
- Antimicrobial Activity : Studies indicate that benzoimidazole derivatives exhibit significant antibacterial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
- Antiviral Activity : Certain derivatives have been evaluated for their efficacy against viral infections, particularly as inhibitors of HIV-1 integrase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the benzoimidazole ring significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy enhances antimicrobial potency compared to unsubstituted analogs .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pseudomonas aeruginosa : A series of benzoimidazole derivatives were evaluated for their ability to inhibit Pseudomonas aeruginosa biofilm formation. The results indicated that specific substitutions on the benzimidazole ring led to enhanced inhibitory effects .
- Antiviral Activity Assessment : Research conducted on various benzimidazole derivatives demonstrated their potential as HIV integrase inhibitors, with some compounds showing IC50 values in low micromolar ranges .
- Metabolic Stability and Modulation : A study identified certain benzimidazole derivatives as positive allosteric modulators with improved metabolic stability, suggesting their potential as therapeutic agents in neuropharmacology .
Data Tables
The following table summarizes key findings related to the biological activity of similar benzoimidazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
